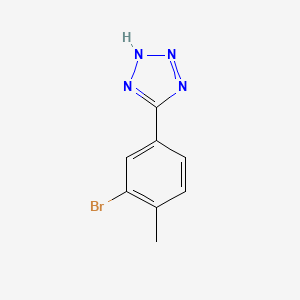

5-(3-Bromo-4-methylphenyl)-2H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 3-bromo-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-4-methylaniline as the starting material.

Formation of the Tetrazole Ring: The aniline derivative undergoes a cyclization reaction with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) under acidic conditions to form the tetrazole ring.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (80-100°C) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-methylphenyl)-2H-tetrazole can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids or esters are employed under mild conditions (e.g., room temperature to 80°C) in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

5-(3-Bromo-4-methylphenyl)-2H-tetrazole has several applications in scientific research:

Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic or photophysical properties.

Organic Synthesis: It serves as a versatile building block for the construction of more complex molecules, facilitating the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole depends on its specific application:

Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Pathways Involved: The exact pathways can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

5-Phenyl-2H-tetrazole: Lacks the bromo and methyl substituents, offering different reactivity and properties.

5-(4-Methylphenyl)-2H-tetrazole: Similar structure but without the bromine atom, affecting its chemical behavior and applications.

Uniqueness

5-(3-Bromo-4-methylphenyl)-2H-tetrazole is unique due to the presence of both the bromo and methyl groups on the phenyl ring, which can influence its reactivity and interactions in various chemical and biological contexts. This dual substitution pattern provides a balance of electronic and steric effects, making it a valuable compound for diverse applications.

Biological Activity

5-(3-Bromo-4-methylphenyl)-2H-tetrazole (CAS No. 326912-89-4) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

Chemical Formula: C8H7BrN4

Molecular Weight: 239.08 g/mol

Structural Features: The compound features a tetrazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Studies have demonstrated that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance, similar compounds have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

- Anticancer Potential: The tetrazole moiety is recognized for its potential in anticancer applications. Compounds in this class have been evaluated for their ability to inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: Tetrazoles may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation: The compound may act on various receptors, altering cellular signaling pathways critical for growth and survival.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of tetrazole derivatives found that compounds similar to this compound exhibited promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were determined using the disc diffusion method:

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 50 | |

| Staphylococcus aureus | 25 | ||

| Candida albicans | 30 |

Anticancer Activity

In vitro studies on the anticancer properties of tetrazoles have shown that certain derivatives can induce apoptosis in cancer cells. For example, a related compound demonstrated a significant reduction in cell viability across several cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HeLa (Cervical Cancer) | 15 | |

| MCF-7 (Breast Cancer) | 20 | ||

| A549 (Lung Cancer) | 18 |

Properties

IUPAC Name |

5-(3-bromo-4-methylphenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTMWVWPEPRPBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNN=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.